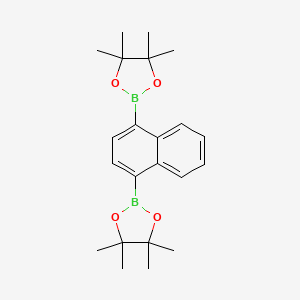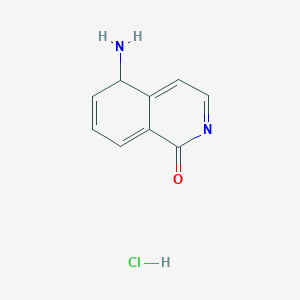
Methyl 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylate is a chemical compound with the molecular formula C12H15NO2 It is a derivative of benzazepine, a bicyclic compound containing a benzene ring fused to an azepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted benzylamine with an ester, followed by cyclization and reduction steps. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-throughput screening methods can also aid in identifying the most efficient catalysts and reaction conditions for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylate can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nature of the substituent introduced .
Scientific Research Applications
Methyl 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing into its potential therapeutic applications, such as its use in the treatment of neurological disorders and as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of methyl 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic processes or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine: Similar in structure but lacks the carboxylate group.
Methyl 6,7,8,9-tetrahydro-1H-1-benzazepine-1-carboxylate: Another derivative with a different substitution pattern on the benzazepine ring.
Uniqueness
Methyl 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the carboxylate group, in particular, can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
methyl 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)11-8-4-6-9-5-2-3-7-10(9)13-11/h2-3,5,7,11,13H,4,6,8H2,1H3 |
InChI Key |
IIEIBNDZIZUEMC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCC2=CC=CC=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R)-3-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate](/img/structure/B12330839.png)

![1H-Pyrrole-2-carboxylic acid, 5-[1-dimethylamino)ethyl]-](/img/structure/B12330855.png)




![2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carboxylic acid](/img/structure/B12330875.png)

![ethyl 1-methyl-4-oxo-3H-pyrrolo[1,2-b]pyridazin-1-ium-3-carboxylate](/img/structure/B12330883.png)


![rel-(1R,3R,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid;hydrochloride](/img/structure/B12330906.png)
